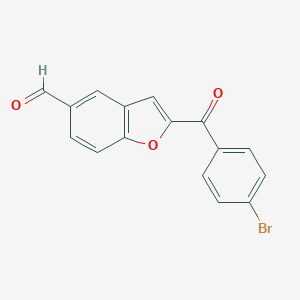

2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde

Description

Properties

IUPAC Name |

2-(4-bromobenzoyl)-1-benzofuran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrO3/c17-13-4-2-11(3-5-13)16(19)15-8-12-7-10(9-18)1-6-14(12)20-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNIVXNXALFJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC3=C(O2)C=CC(=C3)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383465 | |

| Record name | 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186093-87-8 | |

| Record name | 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Novel Benzofuran Derivatives for Advanced Drug Discovery

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules. The continuous pursuit of novel therapeutics necessitates the development of efficient and versatile synthetic routes to access structurally diverse benzofuran derivatives. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of both classical and contemporary strategies for the synthesis of these vital heterocyclic compounds. We will delve into the mechanistic underpinnings of key synthetic pathways, provide field-proven experimental protocols, and present comparative data to inform strategic decisions in the design and execution of synthetic campaigns.

Introduction: The Enduring Significance of the Benzofuran Moiety

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged scaffold in drug discovery.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. From antiviral and antimicrobial to anticancer and neuroprotective agents, the therapeutic potential of benzofuran derivatives is vast and continually expanding.

The efficacy of a benzofuran-based drug candidate is intrinsically linked to the nature and position of its substituents. Consequently, the ability to strategically functionalize the benzofuran core is paramount. This guide will explore robust synthetic methodologies that offer control over substitution patterns, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Foundational Strategies: Classical Routes to the Benzofuran Core

While modern synthetic methods offer unparalleled efficiency, classical reactions remain valuable tools in the synthetic chemist's arsenal, particularly for specific substitution patterns and large-scale synthesis.

The Perkin Rearrangement

First reported in 1870, the Perkin reaction for benzofuran synthesis has stood the test of time.[1] The modern iteration, often a rearrangement of a coumarin precursor, provides a reliable route to 2-carboxybenzofurans. The reaction typically involves the treatment of a 3-halocoumarin with a base, followed by acidic workup to yield the desired benzofuran-2-carboxylic acid.[2]

Causality of Experimental Choices: The choice of a strong base, such as sodium hydroxide in ethanol, is crucial for the rearrangement to proceed efficiently. The initial attack of the hydroxide on the lactone is followed by a series of rearrangements culminating in the formation of the benzofuran ring. The subsequent acidification is necessary to protonate the carboxylate salt, yielding the final product. Microwave irradiation has been shown to significantly expedite this transformation, reducing reaction times from hours to minutes.[2]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement [2]

-

Reaction Setup: In a microwave vessel, dissolve 3-bromo-4-methyl-6,7-dimethoxycoumarin (0.227 mmol) in acetonitrile (5 mL).

-

Reagent Addition: Add N-bromosuccinimide (0.340 mmol) to the mixture.

-

Microwave Irradiation: Insert the vessel into a microwave reactor and irradiate at 250W for 5 minutes at 80 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (silica gel, 3:1 CH₂Cl₂:EtOAc).

-

Work-up: Upon completion, cool the reaction mixture. The resulting precipitate is collected by vacuum filtration. For the rearrangement, the crude 3-bromocoumarin is treated with sodium hydroxide in ethanol, followed by acidification with hydrochloric acid to yield the corresponding benzofuran-2-carboxylic acid.[2]

Diagram: Perkin Rearrangement Workflow

Caption: Workflow for Perkin rearrangement.

Intramolecular Wittig Reaction

The intramolecular Wittig reaction is a powerful method for the synthesis of 2-substituted benzofurans. This approach involves the preparation of an o-hydroxybenzyltriphenylphosphonium salt, which is then acylated and cyclized in a one-pot fashion.[1] The key to this reaction is the in situ formation of a phosphorus ylide that subsequently reacts with the ester carbonyl to form the furan ring.

Causality of Experimental Choices: The initial formation of the phosphonium salt from an o-hydroxybenzyl alcohol and triphenylphosphine hydrobromide is a standard procedure. The subsequent reaction with an aroyl chloride in the presence of a base like triethylamine serves a dual purpose: it acylates the phenolic hydroxyl group and deprotonates the phosphonium salt to generate the reactive ylide. The intramolecular cyclization is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[3]

Experimental Protocol: Synthesis of 2-Arylbenzofurans via Intramolecular Wittig Reaction [1]

-

Phosphonium Salt Formation: A mixture of the desired 2-hydroxybenzyl alcohol (24.6 mmol) and triphenylphosphine hydrobromide (24.6 mmol) in acetonitrile (50 mL) is stirred under reflux for 2 hours. The resulting solid is filtered and washed with acetonitrile to yield the 2-hydroxybenzyltriphenylphosphonium bromide.

-

One-Pot Acylation and Cyclization: A mixture of the 2-hydroxybenzyltriphenylphosphonium bromide (1.11 mmol) and the appropriate benzoyl chloride (3.33 mmol) in a solvent mixture of toluene (30 mL) and triethylamine (0.6 mL) is stirred under reflux for 2 hours.

-

Work-up: The precipitate (triphenylphosphine oxide) is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel chromatography (eluent: hexane/EtOAc 9:1) to afford the desired 2-arylbenzofuran.

Modern Marvels: Transition-Metal-Catalyzed Pathways

The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of the benzofuran nucleus is no exception. These methods often offer milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to classical approaches.

Palladium- and Copper-Catalyzed Sonogashira Coupling and Cyclization

A highly efficient and convergent strategy for the synthesis of 2-substituted benzofurans involves a tandem Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.[4][5] This one-pot procedure is typically catalyzed by a combination of palladium and copper salts.

Causality of Experimental Choices: The Sonogashira coupling is a cornerstone of C(sp)-C(sp²) bond formation. The palladium catalyst facilitates the oxidative addition to the aryl iodide and the subsequent transmetalation with the copper acetylide, which is formed in situ from the terminal alkyne and a copper(I) salt. The use of a base, such as triethylamine, is essential for both the formation of the copper acetylide and to neutralize the HX formed during the catalytic cycle. The subsequent intramolecular 5-endo-dig cyclization of the resulting 2-alkynylphenol is often spontaneous or can be promoted by the same catalytic system or by the addition of a base. The addition of a copper co-catalyst is often crucial for high yields.[4][5]

Experimental Protocol: One-Pot Sonogashira Coupling-Cyclization [4][5]

-

Reaction Setup: To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to 60-80 °C under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitored by TLC or GC-MS).

-

Work-up: Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Comparative Data for Sonogashira Coupling-Cyclization

| o-Iodophenol Substituent | Alkyne Substituent | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| H | Phenyl | PdCl₂(PPh₃)₂/CuI | Et₃N | 80 | 12 | 91 | [5] |

| 4-Me | Phenyl | PdCl₂(PPh₃)₂/CuI | Et₃N | 80 | 12 | 95 | [5] |

| 4-Cl | Phenyl | PdCl₂(PPh₃)₂/CuI | Et₃N | 80 | 12 | 88 | [5] |

| H | n-Butyl | PdCl₂(PPh₃)₂/CuI | Et₃N | 60 | 10 | 85 | [5] |

Diagram: Sonogashira Coupling-Cyclization Mechanism

Caption: Mechanism of Sonogashira coupling.

Rhodium-Catalyzed C-H Activation and Annulation

Rhodium-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. In the context of benzofuran synthesis, this approach often utilizes a directing group to achieve high levels of regioselectivity. A common strategy involves the annulation of N-phenoxyacetamides with alkynes.[4][6]

Causality of Experimental Choices: The N-phenoxyacetamide serves as a key substrate, with the acetamide group acting as a directing group, guiding the rhodium catalyst to the ortho C-H bond of the phenoxy moiety. The catalytic cycle typically involves C-H activation to form a rhodacycle intermediate, followed by migratory insertion of the alkyne. Subsequent reductive elimination and aromatization furnish the benzofuran product. The choice of the rhodium precursor, ligand, and additive can significantly influence the efficiency and selectivity of the reaction. For instance, the use of a Cp*Rh(III) catalyst is common in these transformations.[4]

Experimental Protocol: Rh(III)-Catalyzed Synthesis of Benzofurans [4]

-

Reaction Setup: In a sealed tube, a mixture of the N-phenoxyacetamide (0.2 mmol), the alkyne (0.4 mmol), [Cp*RhCl₂]₂ (0.005 mmol), and AgSbF₆ (0.02 mmol) in dichloroethane (1.0 mL) is prepared.

-

Reaction Conditions: The reaction mixture is stirred at 100 °C for 12-24 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the desired benzofuran derivative.

Comparative Data for Rhodium-Catalyzed C-H Activation/Annulation

| N-Phenoxyacetamide Substituent | Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| H | Diphenylacetylene | [CpRhCl₂]₂/AgSbF₆ | DCE | 100 | 12 | 92 | [4] |

| 4-Me | Diphenylacetylene | [CpRhCl₂]₂/AgSbF₆ | DCE | 100 | 12 | 95 | [4] |

| 4-F | Diphenylacetylene | [CpRhCl₂]₂/AgSbF₆ | DCE | 100 | 24 | 85 | [4] |

| H | 1-Phenyl-1-propyne | [CpRhCl₂]₂/AgSbF₆ | DCE | 100 | 12 | 88 (major regioisomer) | [4] |

Strategic Synthesis Design: A Comparative Overview

The choice of synthetic route for a novel benzofuran derivative is a critical decision that depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

| Synthetic Pathway | Key Advantages | Key Limitations | Typical Substitution Patterns |

| Perkin Rearrangement | Utilizes readily available coumarins; good for 2-carboxybenzofurans. | Limited to specific substitution patterns; can require harsh conditions. | 2-COOH |

| Intramolecular Wittig | Reliable for 2-substituted benzofurans; one-pot procedure. | Requires preparation of phosphonium salt; formation of triphenylphosphine oxide byproduct. | 2-Aryl, 2-Alkyl |

| Sonogashira Coupling | Convergent; broad substrate scope; mild conditions. | Requires pre-functionalized starting materials (o-halophenols); potential for catalyst poisoning. | 2-Substituted |

| Rh-Catalyzed C-H Activation | High atom economy; direct functionalization of C-H bonds. | Requires a directing group; catalyst can be expensive; regioselectivity can be a challenge. | 2,3-Disubstituted |

Conclusion and Future Outlook

The synthesis of novel benzofuran derivatives remains a vibrant and evolving field of research. While classical methods continue to provide value, the ongoing development of innovative transition-metal-catalyzed reactions is expanding the synthetic toolbox at an unprecedented rate. The ability to directly and selectively functionalize C-H bonds, in particular, holds immense promise for the future of benzofuran synthesis, offering more efficient and environmentally benign routes to these medicinally important scaffolds. As our understanding of catalytic cycles deepens and new catalytic systems are discovered, we can anticipate the emergence of even more powerful strategies for the construction of complex and diverse benzofuran libraries, ultimately accelerating the discovery of the next generation of life-saving therapeutics.

References

- Delogu, G. L., & Begala, M. (2018). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum.

- Gande, A., & Li, X. (2024).

- Reddy, T. J., et al. (2022). 3.

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

- Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321.

- Kao, T.-T., et al. (2010). Preparation of Tetrasubstituted Furans via Intramolecular Wittig Reactions with Phosphorus Ylides as Intermediates. Organic Letters, 12(13), 3066–3069.

- Wang, Q., et al. (2019). Rhodium-Catalyzed Successive C–H Bond Functionalizations To Synthesize Complex Indenols Bearing a Benzofuran Unit. Organic Letters, 21(24), 9922–9926.

Sources

- 1. sciforum.net [sciforum.net]

- 2. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

The Benzofuran Scaffold: From Historical Discovery to Nature's Pharmacopeia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold, a heterocyclic system comprising a fused benzene and furan ring, is a cornerstone of medicinal chemistry and natural product science. First synthesized in 1870, this privileged structure has since been identified in a vast array of natural products isolated from higher plants, fungi, and marine organisms.[1][2][3] Naturally occurring benzofuran derivatives exhibit a remarkable breadth of biological activities, including potent antitumor, antimicrobial, anti-inflammatory, and antiviral properties, making them a fertile ground for drug discovery and development.[4][5][6][7] This technical guide provides an in-depth exploration of the benzofuran core, beginning with its historical discovery and delving into its diverse natural sources. It offers field-proven methodologies for the extraction and isolation of these compounds and synthesizes the current understanding of their pharmacological potential, serving as a comprehensive resource for researchers dedicated to harnessing nature's chemical ingenuity.

Introduction: The Significance of the Benzofuran Core

In the landscape of heterocyclic chemistry, the benzofuran scaffold represents a molecule of profound importance. Its rigid, planar structure and the electronic properties endowed by the fused aromatic and furan rings make it an exceptional pharmacophore capable of interacting with a wide range of biological targets. This versatility is evidenced by its presence in numerous clinically approved drugs, such as the antiarrhythmic agent amiodarone and the gout treatment benzbromarone.[1][2]

Beyond synthetic pharmaceuticals, the true testament to the scaffold's biological relevance is its widespread distribution in nature.[4] Plants, fungi, and bacteria have evolved biosynthetic pathways to produce a rich diversity of benzofuran derivatives, often as secondary metabolites for defense or signaling.[2] These natural products form the basis of many traditional medicines and continue to be a primary source of lead compounds for modern drug development programs.[5] Understanding the discovery, natural origins, and biological functions of these molecules is critical for unlocking their full therapeutic potential.

A Historical Perspective: The Unveiling of the Benzofuran Ring

The journey of the benzofuran scaffold from a chemical curiosity to a pillar of medicinal chemistry began in the late 19th century. The first documented synthesis of the benzofuran ring was achieved by the English chemist William Henry Perkin in 1870.[1][3] His early work laid the foundational principles for constructing this heterocyclic system. Initial synthetic strategies, which remain conceptually relevant, often involved the reaction of salicylaldehydes with reagents like ethyl chloroacetate or α-haloketones.[1][3]

Contemporaneously, the term "coumarone" was used to describe the parent compound, which was identified as a major constituent of coal tar. Industrial chemists, including Rudolf Fittig, investigated the polymerization of "coumarone" and indene from coal tar distillates, leading to the development of coumarone-indene resins. This early industrial application, while distinct from the pharmaceutical pursuits that would later dominate the field, highlighted the stability and reactivity of the benzofuran core. Over the decades, synthetic methodologies have evolved dramatically, but the historical context underscores the scaffold's long-standing significance in both academic and applied chemistry.

Nature's Bounty: Diverse Natural Sources of Benzofuran Scaffolds

Benzofuran derivatives are ubiquitously distributed across various biological kingdoms. Their structural diversity is a direct result of the varied biosynthetic machinery evolved by different organisms. The following sections categorize the primary natural sources of these valuable compounds.

Higher Plants (Phytochemicals)

Higher plants are the most prolific source of benzofuran natural products.[5] These compounds are found in various plant tissues, including roots, stems, leaves, and flowers, and are particularly abundant in certain plant families.

-

Asteraceae (Composite Family): This is arguably the richest family in terms of benzofuran diversity.[5] For instance, Ageratina adenophora, a species within this family, produces a range of benzofuran derivatives, some with notable antifungal properties.[5]

-

Moraceae (Mulberry Family): The roots of plants like Morus alba are a source of complex benzofurans, which contribute to its use in traditional medicine for treating conditions such as diabetes.[1][3]

-

Fabaceae (Legume Family): This family is known for producing isoflavonoids, including the coumestans, which are characterized by a benzofuran ring fused to a chromenone system. Coumestrol, a prominent example, is recognized for its estrogenic activity.[1][3]

-

Styracaceae (Silverbell Family): The genus Styrax is a notable source of the natural benzofuran Egonol, first isolated in 1915 from the seed oil of Styrax japonicum.[2] Egonol and its derivatives have demonstrated a wide spectrum of bioactivities, including insecticidal, antimicrobial, and cytotoxic effects.[2]

The diagram below illustrates the hierarchical classification of major plant-derived benzofuran sources.

Caption: Classification of the primary natural sources of benzofuran scaffolds.

Fungal and Bacterial Metabolites

Microorganisms, including both terrestrial and marine-derived fungi and bacteria, are another significant source of structurally unique benzofuran derivatives.[2] Fungal metabolites, in particular, often possess complex polycyclic architectures where the benzofuran moiety is a key structural element. For example, Ribisin A, a highly oxygenated benzofuran, was isolated from the fruiting bodies of Phellinus ribis.[2] The exploration of microbial sources, especially from unique ecological niches like marine sponges and deep-sea vents, remains a promising frontier for discovering novel benzofuran-based drug leads.

Marine Organisms

The marine environment offers a rich and largely untapped reservoir of chemical diversity. Various marine invertebrates, particularly sponges, have been found to produce benzofuran-containing secondary metabolites.[2] These compounds often exhibit potent biological activities, likely as a result of chemical defense mechanisms evolved in the competitive marine ecosystem.

Isolation and Characterization: A Methodological Workflow

The successful isolation of a pure benzofuran natural product from its source material is a multi-step process that requires careful optimization. The causality behind each step is rooted in the physicochemical properties of the target molecules.

General Experimental Protocol: Extraction and Isolation from Plant Material

The following protocol provides a self-validating system for the isolation of a moderately polar benzofuran from dried plant material.

Step 1: Preparation of Raw Material

-

Action: Grind the dried and powdered plant material (e.g., roots, 100 g) to a fine powder.

-

Causality: Increasing the surface area of the plant material maximizes the efficiency of solvent penetration, leading to a more exhaustive extraction of secondary metabolites.

Step 2: Solvent Extraction

-

Action: Macerate the powdered material sequentially with solvents of increasing polarity, starting with n-hexane (3 x 500 mL), followed by ethyl acetate (3 x 500 mL), and finally methanol (3 x 500 mL). Each maceration is performed for 24-48 hours at room temperature.

-

Causality: This gradient extraction fractionates the metabolome based on polarity. Non-polar lipids and waxes are removed by hexane. Benzofurans, which are often of intermediate polarity, are typically concentrated in the ethyl acetate fraction, simplifying subsequent purification. The final methanol extraction captures highly polar compounds like glycosides.

Step 3: Concentration

-

Action: Concentrate the ethyl acetate fraction in vacuo using a rotary evaporator at a temperature below 40°C.

-

Causality: Low-pressure evaporation efficiently removes the solvent without subjecting the potentially thermolabile natural products to degradative high temperatures.

Step 4: Preliminary Purification via Column Chromatography

-

Action: Subject the crude ethyl acetate extract (e.g., 5 g) to silica gel column chromatography. Elute the column with a solvent gradient, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Causality: Silica gel is a polar stationary phase. Non-polar compounds will elute first with the non-polar mobile phase (hexane). As the mobile phase polarity is increased with ethyl acetate, more polar compounds, including the target benzofurans, will begin to elute. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

Step 5: Final Purification via HPLC

-

Action: Pool the fractions containing the compound of interest and subject them to preparative High-Performance Liquid Chromatography (HPLC) using a C18 (reverse-phase) column with a mobile phase such as a methanol/water or acetonitrile/water gradient.

-

Causality: Reverse-phase HPLC provides high-resolution separation. The non-polar C18 stationary phase retains compounds based on their hydrophobicity. By carefully tuning the polar mobile phase gradient, compounds with very similar structures can be resolved to yield the pure benzofuran derivative.

Step 6: Structure Elucidation

-

Action: Analyze the purified compound using standard spectroscopic techniques (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC, HR-MS, and IR).

-

Causality: Each technique provides a piece of the structural puzzle. NMR spectroscopy defines the carbon-hydrogen framework, mass spectrometry (MS) provides the exact molecular weight and formula, and infrared (IR) spectroscopy identifies functional groups, collectively allowing for the unambiguous determination of the chemical structure.

The workflow for this process is visualized below.

Caption: A generalized workflow for the isolation and characterization of a natural benzofuran.

Pharmacological Significance of Natural Benzofurans

The structural diversity of naturally occurring benzofurans is mirrored by their broad spectrum of biological activities. This makes the scaffold a highly attractive starting point for drug discovery campaigns.

| Natural Benzofuran Derivative | Representative Natural Source | Key Biological Activities |

| Egonol | Styrax species | Antimicrobial, Cytotoxic, Insecticidal, Antioxidant[2] |

| Coumestrol | Legumes (e.g., clover, soy) | Phytoestrogenic[1][3] |

| Psoralen | Psoralea corylifolia, Figs | Photosensitizing (used in PUVA therapy for psoriasis)[1] |

| Angelicin | Angelica archangelica | Photosensitizing, Antitumor[1] |

| Ailanthoidol | Zanthoxylum ailanthoides | Anti-inflammatory, Cytotoxic[5][6] |

| Moracin C | Morus alba | Antibacterial, Antidiabetic[1][3] |

The activities listed above are not exhaustive. Benzofuran natural products have been investigated for nearly every major disease indication, including:

-

Anticancer: Many 2-arylbenzofurans exhibit potent cytotoxicity against various cancer cell lines.[6]

-

Antimicrobial: The scaffold is effective against a range of pathogens, including bacteria and fungi.[2][4]

-

Anti-inflammatory: Derivatives have been shown to inhibit key inflammatory pathways.[2]

-

Antiviral: Recently discovered macrocyclic benzofurans have shown promise as anti-hepatitis C virus agents.[4][5]

-

Neuroprotective: Certain analogues have been explored for their potential in treating neurodegenerative disorders like Alzheimer's disease.[2][6]

Conclusion and Future Perspectives

The benzofuran scaffold is a testament to the power of natural selection in chemical evolution. From its initial synthesis over 150 years ago to its continual discovery in new natural sources, its importance to science has only grown. The diverse and potent biological activities of its naturally occurring derivatives confirm its status as a "privileged scaffold" in medicinal chemistry.

Future research will undoubtedly uncover novel benzofuran structures from unexplored ecological niches, such as extremophilic microorganisms and marine ecosystems. Advances in spectroscopic techniques and metabolomics will accelerate the identification and characterization of these compounds from complex natural extracts. Furthermore, the application of synthetic biology and metabolic engineering holds the promise of producing these valuable natural products in scalable and sustainable ways. For drug development professionals, the benzofuran core remains a reliable and versatile template for designing the next generation of therapeutics to address pressing global health challenges.

References

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

- Total synthesis of natural products containing benzofuran rings. RSC Advances.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH).

- Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.

- Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central (PMC).

- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research (IJSDR).

- Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijsdr.org [ijsdr.org]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde possesses several key structural features that will dictate its spectroscopic fingerprint: a benzofuran ring system, a 4-bromobenzoyl group, and a carbaldehyde moiety at the 5-position of the benzofuran core.

Caption: Molecular structure highlighting the key functional groups.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

The ¹H NMR spectrum is anticipated to be complex, with signals corresponding to the protons on the benzofuran and bromobenzoyl rings, as well as a distinct downfield signal for the aldehyde proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.9 - 10.1 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| ~8.0 - 8.2 | Singlet (s) or Doublet (d) | 1H | H-4 (Benzofuran) |

| ~7.8 - 8.0 | Doublet (d) | 2H | H-2', H-6' (Bromobenzoyl) |

| ~7.7 - 7.9 | Doublet (d) | 1H | H-6 (Benzofuran) |

| ~7.6 - 7.8 | Doublet (d) | 2H | H-3', H-5' (Bromobenzoyl) |

| ~7.5 - 7.7 | Doublet (d) | 1H | H-7 (Benzofuran) |

| ~7.3 - 7.5 | Singlet (s) | 1H | H-3 (Benzofuran) |

Causality Behind Predictions:

-

Aldehyde Proton (~9.9 - 10.1 ppm): The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its direct attachment to the aromatic system. This results in a characteristic downfield singlet.

-

Bromobenzoyl Protons (~7.6 - 8.0 ppm): The protons on the bromobenzoyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carbonyl group (H-2', H-6') will be more deshielded than those ortho to the bromine atom (H-3', H-5').

-

Benzofuran Protons (~7.3 - 8.2 ppm): The protons on the benzofuran ring will exhibit a more complex pattern due to the various substituents. H-4 is expected to be the most downfield of the benzofuran protons due to its proximity to the aldehyde group. H-3, being on the furan ring, will likely appear as a singlet. The remaining protons (H-6 and H-7) will show characteristic ortho-coupling.

Caption: Simplified diagram of proton relationships for NMR.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum

The ¹³C NMR spectrum will be characterized by signals in the aromatic region, two distinct carbonyl carbon signals (ketone and aldehyde), and the carbons of the benzofuran and bromobenzoyl rings.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~190 - 192 | Aldehyde Carbonyl (C=O) |

| ~182 - 185 | Ketone Carbonyl (C=O) |

| ~155 - 158 | C-7a (Benzofuran) |

| ~152 - 155 | C-2 (Benzofuran) |

| ~135 - 138 | C-1' (Bromobenzoyl) |

| ~132 - 134 | C-3', C-5' (Bromobenzoyl) |

| ~130 - 132 | C-2', C-6' (Bromobenzoyl) |

| ~128 - 130 | C-5 (Benzofuran) |

| ~127 - 129 | C-4' (Bromobenzoyl) |

| ~125 - 127 | C-3a (Benzofuran) |

| ~123 - 125 | C-6 (Benzofuran) |

| ~115 - 118 | C-4 (Benzofuran) |

| ~112 - 115 | C-7 (Benzofuran) |

| ~108 - 112 | C-3 (Benzofuran) |

Causality Behind Predictions:

-

Carbonyl Carbons (>180 ppm): The aldehyde and ketone carbonyl carbons are the most deshielded carbons in the molecule, appearing at the lowest field. The aldehyde carbonyl is typically found slightly more downfield than the ketone carbonyl.

-

Brominated Carbon (~127 - 129 ppm): The carbon atom attached to the bromine (C-4') will show a chemical shift influenced by the "heavy atom effect," which can cause a shift that is not solely predicted by electronegativity.

-

Oxygenated Aromatic Carbons (~152 - 158 ppm): The carbons of the benzofuran ring attached to the oxygen atom (C-2 and C-7a) will be significantly deshielded and appear at a lower field in the aromatic region.

Predicted Mass Spectrum (MS)

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak. A key feature will be the isotopic pattern of the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.

| Predicted m/z | Assignment |

| 328/330 | [M]⁺ (Molecular Ion) |

| 183/185 | [Br-C₆H₄-CO]⁺ |

| 145 | [Benzofuran-CO]⁺ |

| 117 | [Benzofuran]⁺ |

| 76 | [C₆H₄]⁺ |

Fragmentation Pathway:

The primary fragmentation is likely to occur at the bond between the benzofuran ring and the benzoyl group, leading to the formation of a stable bromobenzoyl cation. Further fragmentation could involve the loss of carbon monoxide from this fragment.

An In-depth Technical Guide to the Key Structural Features of Benzofuran-Based Compounds

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, represents a "privileged structure" in medicinal chemistry and drug discovery.[1][2] Its derivatives are pervasive in nature and synthetic chemistry, exhibiting an exceptionally broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-neurodegenerative properties.[3][4][5] This guide provides an in-depth analysis of the core structural features of benzofuran-based compounds that are critical for their biological function. We will dissect the structure-activity relationships (SAR) that govern potency and selectivity, explore modern synthetic strategies for scaffold elaboration, and present a case study in cancer drug development, complete with detailed experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical architecture of benzofuran for the creation of novel therapeutics.

The Benzofuran Core: A Foundation for Pharmacological Diversity

The fundamental benzofuran structure is an aromatic heterocyclic compound where a benzene ring is fused to the 'b' face of a furan ring, officially termed benzo[b]furan.[1][6] This fusion creates a planar, rigid scaffold that serves as an excellent foundation for the spatial orientation of various functional groups, enabling precise interactions with biological targets. The inherent physicochemical properties and versatility of this core have made it a cornerstone in the design of numerous therapeutic agents.[7][8]

Many clinically significant drugs, such as the antiarrhythmic agent Amiodarone and the antifungal Griseofulvin, are built upon the benzofuran framework, underscoring its therapeutic relevance.[2][3] The scaffold's ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding, hydrophobic interactions) with enzymes and receptors is central to its success.

Caption: IUPAC numbering of the core benzofuran (benzo[b]furan) scaffold.

Structure-Activity Relationship (SAR): The Blueprint for Potency and Selectivity

The biological activity of benzofuran derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. Understanding these SAR principles is paramount for rational drug design.

The Critical C-2 Position: The Primary Interaction Hub

Numerous studies have identified the C-2 position as a crucial determinant of biological activity, particularly for anticancer agents.[3][7] Modifications at this site profoundly influence the compound's ability to interact with target proteins.

-

Aryl and Heterocyclic Substitutions: The introduction of aryl or other heterocyclic rings at the C-2 position is a common strategy. This modification can enhance binding affinity through additional π-π stacking or hydrophobic interactions. For instance, 2-arylbenzofurans have been developed as potent inhibitors of tubulin polymerization, a key mechanism in cancer chemotherapy.[5][7]

-

Ester and Amide Linkages: The incorporation of ester or amide functionalities at C-2 has been shown to be vital for the cytotoxic activity of certain derivatives.[7] These groups can act as hydrogen bond acceptors or donors, anchoring the molecule within the active site of an enzyme or receptor.

Modulation via the Benzene Ring (C-4 to C-7)

While C-2 is often the primary focus, substitutions on the fused benzene ring provide a means to fine-tune the electronic properties, solubility, and metabolic stability of the compound.

-

Electron-Donating/Withdrawing Groups: The addition of electron-donating groups (e.g., -OH, -OCH₃) or electron-withdrawing groups (e.g., halogens, -NO₂) can alter the electron density of the aromatic system, impacting its reactivity and binding characteristics.

-

Positional Importance: The specific position of substitution matters. In the development of novel tubulin polymerization inhibitors, the introduction of a hydroxyl (-OH) group at the C-7 position was found to significantly enhance anticancer activity, likely by forming a critical hydrogen bond with the target protein.[7]

Caption: Key positions on the benzofuran scaffold for SAR modification.

Quantitative SAR Data: Anticancer Activity

The following table, adapted from literature data, illustrates how structural modifications impact the cytotoxic activity (IC₅₀) of benzofuran derivatives against various cancer cell lines.[7] Note the significant changes in potency with different substitution patterns.

| Compound ID | Key Structural Features | Target Cell Line | IC₅₀ (µM) | Reference |

| 8 | 2-(Trimethoxyacetophenone)benzofuran | Tubulin | 0.43 | [7] |

| 8a | Compound 8 + C7-OH group | Tubulin | 0.80 | [7] |

| 6c | 2-(Substituted Phenyl) with C5-NO₂ | MCF-7 | 1.00 | [7] |

| 6g | 2-(Substituted Phenyl) with C5-NH₂ | MCF-7 | 1.00 | [7] |

| 13c | 2-(Aryl)-3-(Arylcarbonyl) with C5,C6-dimethoxy | SMMC-7721 | 0.08 | [7] |

| 15a | 2-(Heterocycle) with C6-OH, C7-isopropyl | MCF-7 | 1.90 | [7] |

Synthetic Strategies: Building the Benzofuran Scaffold

The construction of the benzofuran ring system has evolved from classical methods, like the Perkin synthesis, to highly efficient modern catalytic strategies. Transition-metal catalysis, particularly using palladium and copper, has become a cornerstone for the flexible and high-yield synthesis of functionalized benzofurans.[1]

A widely employed and robust method is the tandem Sonogashira cross-coupling reaction followed by an intramolecular cyclization.[1] This approach allows for the convergent assembly of diverse benzofuran derivatives from readily available starting materials.

Caption: Workflow for Palladium/Copper-catalyzed benzofuran synthesis.

Experimental Protocol: Synthesis of a 2-Arylbenzofuran via Tandem Sonogashira Coupling and Cyclization

This protocol describes a self-validating system for synthesizing a 2-arylbenzofuran, a common core in many biologically active compounds. The successful formation of the product can be confirmed by standard analytical techniques (TLC, NMR, MS), validating the reaction's completion.

Materials:

-

2-Iodophenol (1.0 mmol)

-

Phenylacetylene (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

Triphenylphosphine (PPh₃, 0.04 mmol)

-

Copper(I) iodide (CuI, 0.04 mmol)

-

Triethylamine (TEA, 3.0 mmol)

-

Toluene, anhydrous (10 mL)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and hotplate

-

Thin Layer Chromatography (TLC) plate (silica gel)

-

Solvents for chromatography (Hexane, Ethyl Acetate)

Procedure:

-

Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (4.5 mg), PPh₃ (10.5 mg), and CuI (7.6 mg).

-

Reagent Addition: Add anhydrous toluene (10 mL) to the flask, followed by 2-iodophenol (220 mg, 1.0 mmol), triethylamine (0.42 mL, 3.0 mmol), and phenylacetylene (0.13 mL, 1.2 mmol).

-

Reaction Execution: The reaction mixture is heated to 80°C with vigorous stirring. The causality here is that heating provides the activation energy for both the catalytic coupling and the subsequent cyclization. The palladium catalyst facilitates the C-C bond formation (Sonogashira), while the copper co-catalyst is crucial for this specific cross-coupling reaction.[1]

-

Monitoring: The reaction progress is monitored by TLC (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the 2-iodophenol spot indicates the reaction is proceeding. The reaction is typically complete within 4-6 hours.

-

Work-up: After cooling to room temperature, the mixture is filtered to remove the triethylamine salt. The filtrate is concentrated under reduced pressure.

-

Purification: The crude residue is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 2-phenylbenzofuran.

-

Characterization: The structure of the final product is confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Case Study: Targeting Cancer with Benzofuran-Based Tubulin Inhibitors

A compelling application of benzofuran's structural features is in the design of anticancer agents that inhibit tubulin polymerization.[7] Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Their disruption triggers cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis, making them a validated target for cancer therapy.[5]

Certain benzofuran derivatives are designed as analogues of natural products like Combretastatin A-4 (CA-4), a potent antimitotic agent.[7] The benzofuran scaffold acts as a rigid linker to correctly position key pharmacophoric elements, such as a trimethoxyphenyl ring, to fit into the colchicine-binding site on β-tubulin.

Caption: Simplified pathway of benzofuran-based tubulin inhibitors.

Experimental Protocol: MTT Cell Viability Assay for Cytotoxicity Screening

This protocol provides a reliable method to assess the cytotoxic effects of newly synthesized benzofuran compounds on cancer cells, thereby validating their potential as anticancer agents.

Materials:

-

Human cancer cell line (e.g., MCF-7 breast cancer cells)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

96-well microtiter plates

-

Synthesized benzofuran compound, dissolved in DMSO to create a stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzofuran stock solution in a complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell blank.

-

Incubation: Incubate the plate for 48-72 hours. The extended incubation period is chosen to allow the compound sufficient time to exert its effect, particularly for agents that act on the cell cycle.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The causality is that only metabolically active, viable cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Outlook

The benzofuran scaffold is a structurally versatile and pharmacologically significant core in modern drug discovery. Its rigid framework, combined with the vast potential for functionalization at key positions—most notably C-2 and the benzene ring—allows for the systematic optimization of biological activity. The success of benzofuran-based compounds as anticancer, antiarrhythmic, and antimicrobial agents validates the continued exploration of this chemical space. Future efforts will likely focus on developing multifunctional ligands for complex multifactorial diseases like Alzheimer's and creating derivatives with improved pharmacokinetic profiles and target selectivity.[8][9] The robust synthetic methodologies now available will undoubtedly accelerate the discovery of the next generation of benzofuran-based therapeutics.

References

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC - PubMed Central.

- Natural source, bioactivity and synthesis of benzofuran deriv

- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.

- Natural source, bioactivity and synthesis of benzofuran deriv

- 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. (2024). MDPI.

- Benzofuran synthesis. Organic Chemistry Portal.

- Study of Benzofuran Derivatives and their Biological Significance. (2023). International Journal of Scientific Development and Research.

- Benzofuran – Knowledge and References. Taylor & Francis.

- Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). International Journal of Pharmacy and Pharmaceutical Sciences.

- Heterocyclic Chemistry: Synthesis and Reactions Of Benzofuran. (2025). NOBLECHEMISTRY YouTube Channel.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. youtube.com [youtube.com]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijsdr.org [ijsdr.org]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Synthesis Protocol: A Guide to the Synthesis of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde Analogues for Drug Discovery

This comprehensive guide provides a detailed protocol for the synthesis of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde and its analogues. These scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by benzofuran derivatives.[1][2][3][4][5] This document offers a step-by-step methodology, explains the chemical principles behind the experimental choices, and provides a framework for the synthesis of a variety of analogues.

The benzofuran core is a prevalent heterocyclic motif found in numerous natural products and pharmacologically active compounds, demonstrating a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4][5] The 2-aroyl-1-benzofuran structure, in particular, has been identified as a key pharmacophore in the development of novel therapeutic agents.[6][7] The introduction of a carbaldehyde group at the 5-position provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of new drug candidates.

This protocol outlines a reliable two-step synthetic strategy. The first key transformation is the Friedel-Crafts acylation to construct the 2-(4-bromobenzoyl)-1-benzofuran core. This is followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality at the 5-position of the benzofuran ring. This approach is adaptable for the synthesis of various analogues by employing substituted benzoyl chlorides in the acylation step.

I. Synthetic Strategy Overview

The synthesis of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde analogues can be efficiently achieved through a two-step sequence. The general workflow is depicted below.

Figure 1: General workflow for the synthesis of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde analogues.

II. Detailed Experimental Protocols

PART A: Synthesis of 2-(4-Bromobenzoyl)-1-benzofuran (Intermediate)

This procedure details the Friedel-Crafts acylation of benzofuran. This reaction is a classic example of electrophilic aromatic substitution, where a potent electrophile, the acylium ion, is generated in situ.[8][9][10]

Materials:

-

Benzofuran

-

4-Bromobenzoyl chloride (or other substituted benzoyl chlorides for analogue synthesis)

-

Anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve benzofuran (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Cool the solution to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise to the stirred solution. Rationale: The Lewis acid AlCl₃ coordinates with the acyl chloride, facilitating the formation of the highly reactive acylium ion electrophile.[8][9]

-

Acylating Agent Addition: To the cooled suspension, add a solution of 4-bromobenzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl. Caution: This process is exothermic.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Neutralization and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-(4-bromobenzoyl)-1-benzofuran.

PART B: Synthesis of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde (Final Product)

This step involves the formylation of the benzofuran ring at the C5 position using the Vilsmeier-Haack reaction. The Vilsmeier reagent, a chloroiminium salt, is a weak electrophile that reacts with electron-rich aromatic systems.[11][12][13][14]

Materials:

-

2-(4-Bromobenzoyl)-1-benzofuran (from Part A)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium acetate

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Heating mantle or oil bath

-

Rotary evaporator

Protocol:

-

Vilsmeier Reagent Formation: In a dry round-bottom flask under an inert atmosphere, cool anhydrous DMF (5.0 eq) to 0 °C. Add phosphorus oxychloride (1.5 eq) dropwise with vigorous stirring. Rationale: The reaction between DMF and POCl₃ forms the electrophilic Vilsmeier reagent in situ.[11][13]

-

Substrate Addition: After stirring the Vilsmeier reagent for 30 minutes at 0 °C, add a solution of 2-(4-bromobenzoyl)-1-benzofuran (1.0 eq) in a minimal amount of anhydrous DCM.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC.

-

Hydrolysis: After completion, cool the reaction mixture to 0 °C and carefully pour it into a stirred solution of sodium acetate in water. This will hydrolyze the intermediate iminium salt to the aldehyde.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL).

-

Washing and Drying: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: After filtration and concentration, purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the final product, 2-(4-bromobenzoyl)-1-benzofuran-5-carbaldehyde.

III. Analogue Synthesis and Data

The versatility of this protocol allows for the synthesis of a variety of analogues by substituting 4-bromobenzoyl chloride with other commercially available or synthesized benzoyl chlorides in Step 1. The following table provides representative data for the synthesis of selected analogues.

| Analogue Substituent (R) | Starting Benzoyl Chloride | Typical Yield (Step 1) | Typical Yield (Step 2) |

| 4-Chloro | 4-Chlorobenzoyl chloride | 75-85% | 60-70% |

| 4-Fluoro | 4-Fluorobenzoyl chloride | 78-88% | 65-75% |

| 4-Methoxy | 4-Methoxybenzoyl chloride | 80-90% | 68-78% |

| 3,4-Dichloro | 3,4-Dichlorobenzoyl chloride | 70-80% | 55-65% |

IV. Characterization and Validation

The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The presence of characteristic peaks for the benzofuran ring, the benzoyl moiety, and the aldehyde proton (typically around 9.8-10.0 ppm in ¹H NMR) are indicative of the desired product.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbonyl groups (ketone and aldehyde) and the aromatic C-H bonds.

-

Chromatography: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

V. Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Figure 2: Simplified mechanism of the Friedel-Crafts Acylation.

The Friedel-Crafts acylation proceeds via the formation of an acylium ion, a strong electrophile that attacks the electron-rich benzofuran ring, typically at the C2 position.[8][9] The subsequent loss of a proton restores aromaticity.

Figure 3: Simplified mechanism of the Vilsmeier-Haack Formylation.

In the Vilsmeier-Haack reaction, the electrophile is the chloroiminium ion (Vilsmeier reagent). This weaker electrophile attacks the activated benzofuran ring, leading to the formation of an iminium salt intermediate, which upon aqueous workup, hydrolyzes to the corresponding aldehyde.[11][12][13][14]

VI. Conclusion

This application note provides a robust and adaptable protocol for the synthesis of 2-(4-Bromobenzoyl)-1-benzofuran-5-carbaldehyde and its analogues. By understanding the underlying chemical principles and following the detailed experimental procedures, researchers can efficiently generate a library of these valuable compounds for further investigation in drug discovery and development programs. The versatility of the aldehyde functional group opens up numerous possibilities for subsequent chemical transformations, making this a pivotal starting material for the synthesis of more complex and potentially bioactive molecules.

References

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. PubMed. Available at: [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available at: [Link]

-

Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

-

Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. ResearchGate. Available at: [Link]

-

Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones. ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Unipd. Available at: [Link]

-

A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Chemistry Portal. Available at: [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

-

Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. TSI Journals. Available at: [Link]

-

Synthesis of benzofurans via Friedel–Crafts acylation. ResearchGate. Available at: [Link]

-

Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

-

Exploring the Synthesis Pathways of 1-Benzofuran-5-carbaldehyde. Chemical manufacturer. Available at: [Link]

-

Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. Available at: [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

-

How can you synthesis of 1-aroyl benzofuran? ResearchGate. Available at: [Link]

-

Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]

-

Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. Available at: [Link]

-

Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]

-

Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia. Available at: [Link]

-

Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journals. Available at: [Link]

-

Synthesis of (2,3-dihydrobenzofuran-3-yl)acetic acids from salicylic aldehydes: Trimethylsilyl as traceless activating group. ResearchGate. Available at: [Link]

-

Synthesis and some reactions of benzofuran analogues of 2-aminochalcones. Indian Journal of Chemistry. Available at: [Link]

-

Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]

-

Vilsmeier-Haack Reaction. YouTube. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. ijsdr.org [ijsdr.org]

- 5. atlantis-press.com [atlantis-press.com]

- 6. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.unipd.it [research.unipd.it]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

Application Notes and Protocols: The Role and Utility of Benzofuran Derivatives in Anticancer Research

Foreword: The Benzofuran Scaffold as a Privileged Structure in Oncology

In the relentless pursuit of novel anticancer agents, medicinal chemistry often identifies certain molecular frameworks that appear with remarkable frequency in biologically active compounds. These are termed "privileged structures." The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a quintessential example of such a scaffold.[1][2] Found in various natural products and readily accessible through synthetic routes, benzofuran derivatives have garnered significant attention from the drug development community.[1][3] Their appeal lies in a versatile and tunable structure that has been shown to interact with a multitude of oncologically relevant targets, often with high potency and, crucially, with the potential for improved safety profiles over conventional chemotherapeutics.[1][2]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is designed not merely as a list of facts but as an in-depth exploration of the why and the how—the mechanistic rationale and the practical application—of benzofuran derivatives in the anticancer research workflow.

Section 1: Mechanistic Insights into the Anticancer Activity of Benzofuran Derivatives

The efficacy of benzofuran derivatives against cancer is not monolithic; rather, it stems from their ability to modulate a diverse array of cellular pathways and molecular targets critical for tumor growth and survival. Understanding these mechanisms is paramount for the rational design of new, more effective therapeutic agents.

Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition

One of the most well-established mechanisms is the interference with microtubule dynamics. Microtubules are essential for maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.

-

Causality: By binding to tubulin, the protein subunit of microtubules, certain benzofuran derivatives inhibit its polymerization.[4] This disruption prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[5] Unable to complete mitosis, the cancer cell is ultimately driven to undergo programmed cell death, or apoptosis. This mechanism is shared by well-known natural antimitotic agents, and benzofuran-based compounds, such as analogues of Combretastatin A-4 (CA-A4), have shown potent activity in this area.[2] A notable example is BNC105, which demonstrated a tubulin inhibition IC50 of 0.8 μM.[2]

Interruption of Cell Signaling: Kinase Inhibition

Cancer is often driven by aberrant signaling pathways controlled by protein kinases. Benzofuran derivatives have been successfully designed to inhibit several key kinases.[6]

-

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of this process.[7] Benzofuran-chalcone hybrids have been developed as potent VEGFR-2 inhibitors, effectively blocking the downstream signaling cascade and starving the tumor of its blood supply.[7]

-

mTOR Pathway Inhibition: The mammalian Target of Rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Its signaling is frequently hyperactivated in cancer cells.[8] Specific benzofuran derivatives have been identified that inhibit the mTOR pathway, providing another avenue for controlling tumor proliferation.[5][6]

-

Other Kinase Targets: The versatility of the benzofuran scaffold allows it to be tailored to inhibit other critical kinases, including Polo-like kinase 1 (PLK1), Glycogen synthase kinase 3β (GSK-3β), and Cyclin-Dependent Kinases (CDKs), each playing a vital role in cell cycle progression and survival.[1][5][6]

Induction of Programmed Cell Death (Apoptosis)

Ultimately, the goal of many cancer therapies is to induce apoptosis in malignant cells. Benzofuran derivatives can trigger this process through multiple avenues.

-

Mechanism: Treatment with these compounds often leads to the activation of the intrinsic (mitochondrial) apoptotic pathway.[9] This is characterized by the upregulation of pro-apoptotic proteins (e.g., Bax), the cleavage and activation of executioner caspases (like caspase-3/7), and the subsequent cleavage of key cellular substrates such as Poly (ADP-ribose) polymerase (PARP).[3][5] This cascade of events ensures the orderly dismantling of the cancer cell without inducing an inflammatory response.[3]

The following diagram illustrates the primary molecular targets of benzofuran derivatives in cancer cells.

Caption: Key molecular targets and pathways modulated by benzofuran derivatives.

Section 2: Structure-Activity Relationship (SAR) and Rational Drug Design

The potency and selectivity of a benzofuran derivative are not inherent to the core structure alone but are profoundly influenced by the nature and position of its substituents. Understanding these SAR principles is crucial for optimizing lead compounds.

-

Halogenation: The addition of halogens (e.g., bromine, chlorine) is a common strategy. Their hydrophobic and electron-donating properties can enhance membrane permeability and target binding, thereby increasing cytotoxic potency.[1] The position is critical; for instance, a halogen at the para-position of an N-phenyl ring has been shown to yield maximum activity in some series.[1]

-

Hydroxyl and Methoxy Groups: A phenolic hydroxyl group can be vital for activity, acting as a hydrogen bond donor to form favorable interactions with the target protein.[2] Similarly, methoxy groups, particularly a trimethoxybenzoyl moiety, are features of potent tubulin inhibitors like CA-A4 analogues.[2]

-

Hybridization: Fusing the benzofuran scaffold with other heterocyclic rings like piperazine, chalcone, or oxadiazole can significantly enhance biological activity.[1][7] This strategy aims to combine the pharmacophoric features of both moieties to improve target affinity and drug-like properties.

-

C-2 Position: The C-2 position of the benzofuran ring is a key site for modification. Introducing ester groups or other heterocyclic systems at this position can have a substantial impact on cytotoxicity.[10]

Section 3: Experimental Protocols and Workflows

The following protocols are presented as a validated framework for the synthesis and evaluation of novel benzofuran derivatives in an anticancer context.

Protocol 1: General Synthesis of a Benzofuran-Chalcone Derivative

This protocol outlines a common synthetic route.[7] The rationale is to build the core and then add functionality, a convergent approach that allows for the creation of a diverse library of analogues for screening.

-

Step 1: Benzofuran Core Synthesis.

-

Reaction: Condensation of a substituted 2-hydroxybenzaldehyde (e.g., 2-hydroxy-5-nitrobenzaldehyde) with chloroacetone in a suitable solvent like methanol, often under basic conditions.

-

Causality: This classical approach efficiently forms the furan ring fused to the phenolic precursor.

-

-

Step 2: Functional Group Interconversion.

-

Reaction: Reduction of the nitro group (from Step 1) to an amine using a reducing agent like iron powder in saturated ammonium chloride solution.

-

Causality: The nitro group is a versatile handle. Its reduction to an amine provides a nucleophilic site for subsequent coupling reactions.

-

-

Step 3: Intermediate Coupling.

-

Reaction: Nucleophilic aromatic substitution of the amine from Step 2 with a suitable electrophile (e.g., 4-chloro-6,7-dimethoxy-quinazoline) in a solvent like isopropanol under reflux.

-

Causality: This step introduces a second pharmacophore, creating the key hybrid intermediate.

-

-

Step 4: Aldol Condensation to Form Chalcone.

-

Reaction: The intermediate from Step 3 is reacted with a substituted aromatic aldehyde in the presence of a base (e.g., KOH) to form the final chalcone derivative via an aldol condensation.

-

Causality: This final step introduces the α,β-unsaturated ketone system characteristic of chalcones, which is itself a known pharmacophore for anticancer activity. The choice of aldehyde allows for wide diversification of the final product.

-

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

This is the foundational assay to determine a compound's ability to inhibit cell growth.[9] It is a colorimetric assay that measures metabolic activity, which is proportional to the number of viable cells.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HUVEC) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Causality: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have adhered properly, providing a consistent baseline for the experiment. The inclusion of a normal cell line is critical for assessing selectivity.

-

-

Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

Causality: A 48-72 hour incubation period is typically sufficient for antimitotic or apoptosis-inducing agents to exert their effect. The dose-response curve generated is essential for determining the IC50 value.

-

-

MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours.

-

Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

-

-

Solubilization: Carefully remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and use non-linear regression to determine the IC50 value (the concentration required to inhibit growth by 50%).

Protocol 3: Apoptosis Assessment by Annexin V/PI Staining

This flow cytometry-based assay quantifies the extent of apoptosis induced by a lead compound.[7]

-

Treatment: Seed cells (e.g., HCC1806) in 6-well plates and treat with the benzofuran derivative at concentrations around its IC50 value (e.g., 1x and 2x IC50) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

-

Causality: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V has a high affinity for PS and will label these cells. PI is a membrane-impermeable DNA stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

-

Interpretation:

-

Lower-Left (Annexin V-/PI-): Live cells.

-

Lower-Right (Annexin V+/PI-): Early apoptotic cells.

-

Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.

-

Upper-Left (Annexin V-/PI+): Necrotic cells.

-

-

An increase in the lower-right and upper-right quadrants indicates apoptosis induction.

-

The general workflow for evaluating a novel benzofuran derivative is summarized below.

Caption: General workflow for the development of benzofuran anticancer agents.

Section 4: Data Summary and Comparative Analysis

To provide context for the potency of these compounds, the following table summarizes the IC50 values of several representative benzofuran derivatives against various cancer cell lines.

| Compound Class/Reference | Cancer Cell Line | Type | IC50 (µM) | Reference |

| Halogenated Derivative 1 | K562 | Leukemia | 5 | [1] |

| Halogenated Derivative 1 | HL60 | Leukemia | 0.1 | [1] |

| Benzofuran Derivative 12 | SiHa | Cervical | 1.10 | [4][5] |

| Benzofuran Derivative 12 | HeLa | Cervical | 1.06 | [4][5] |

| Benzofuran Hybrid 13g | MCF-7 | Breast | 1.287 | [4] |

| Benzofuran-Chalcone 33d | A-549 | Lung | 2.74 | [5] |

| Benzofuran-Chalcone 33d | MCF-7 | Breast | 3.22 | [5] |

| Benzofuran-Chalcone 4g | HeLa | Cervical | 5.61 | [7] |

| Benzofuran-Chalcone 4g | HCC1806 | Breast | 5.93 | [7] |

| BNC105 (Tubulin Inhibitor) | Various | - | ~0.8 (Tubulin Assay) | [2] |

This table is illustrative and compiles data from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.